![molecular formula C₂₆H₃₆O₁₈ B1141120 [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate CAS No. 56253-33-9](/img/structure/B1141120.png)
[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules involves multi-step reactions that build up the desired molecular structure through a series of chemical transformations. While specific details on the synthesis of “[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate” are not directly available, similar compounds' synthesis strategies often involve acetylation, methylation, and protective group strategies to assemble the molecular framework step by step (Shirasaka et al., 1990).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding a compound's chemical behavior and interaction. X-ray crystallography, NMR spectroscopy, and IR spectroscopy are common techniques used to elucidate molecular structures. For compounds with complex acetyloxy groups, these techniques help reveal the orientation of groups and overall molecular conformation (Starova et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving “[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate” would likely focus on its functional groups' reactivity, such as acetyloxy and methoxy groups. These groups could undergo hydrolysis, esterification, and other reactions typical for esters and ethers. Understanding these reactions provides insight into the compound's reactivity and potential transformations (Mao et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the compound's molecular structure. These properties are essential for handling the compound and predicting its behavior in various environments. The presence of multiple acetyloxy and methoxy groups would influence the compound's solubility and phase behavior (Nye et al., 2013).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Innovative Sugar Derivatives Synthesis
A study focused on synthesizing a novel sugar imine molecule using click chemistry from D-glucose, highlighting the molecule's physical properties and thermal stability. This research showcases the potential for creating diverse and complex molecules from simple sugar derivatives, which could have applications in various fields of scientific research (Majed Jari Mohammed et al., 2020).
C-linked Disaccharide Mimetics
Another study exploited dipyranones to synthesize novel C-linked disaccharide analogues, providing insights into their potential biological activity and chemical properties. The ability of these disaccharide mimetics to bind to the repressor protein, LacI, suggests their potential utility in biochemical research (M. Harding et al., 2003).
Chemical Reactions and Properties
Carbocyclic Compound Synthesis
Research on the mild treatment of a complex carbohydrate derivative led to the production of unsaturated, branched, six-membered carbocyclic compounds, showcasing the diversity of products that can be obtained from carbohydrate precursors and their potential applications in materials science and chemistry (D. Kiely et al., 1983).
Practical Synthesis of Pharmaceutical Intermediates
A practical synthesis pathway was developed for a compound related to noscapine, highlighting the methodologies for efficient synthesis of complex organic molecules. Such studies are crucial for the development of pharmaceuticals and understanding the chemical synthesis pathways of drug intermediates (T. Shirasaka et al., 1990).
Chemical Structure and Analysis
Isochroman Derivatives
A study on isochroman derivatives examined their tendency to crystallize in chiral space groups, revealing insights into the stereochemistry of complex organic molecules. Understanding the crystal structure of such compounds is essential for their application in drug design and material science (M. Palusiak et al., 2004).
Structure-Activity Relationship of Spongean Peroxides
This research synthesized and evaluated analogues of anti-malarial spongean peroxides, studying their structure-activity relationship. Such studies contribute to the development of new antimalarial drugs and enhance our understanding of molecular interactions (M. Kawanishi et al., 2004).
Propriétés
IUPAC Name |
[3,4,5-triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O18/c1-10(27)35-8-18-20(38-12(3)29)22(40-14(5)31)24(42-16(7)33)26(44-18)36-9-17-19(37-11(2)28)21(39-13(4)30)23(25(34)43-17)41-15(6)32/h17-26,34H,8-9H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWFGEAKPYYJQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


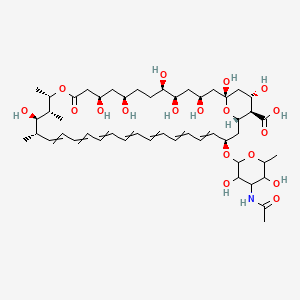
![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)
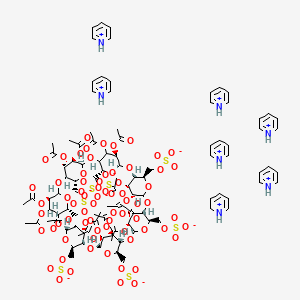
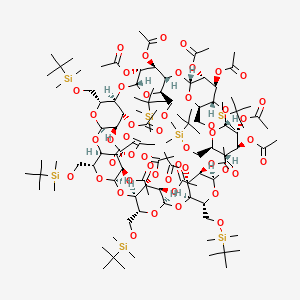

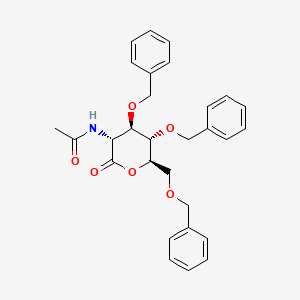
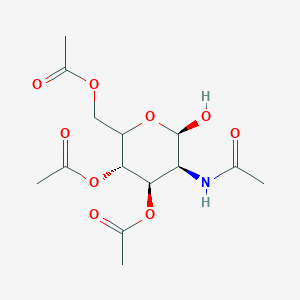




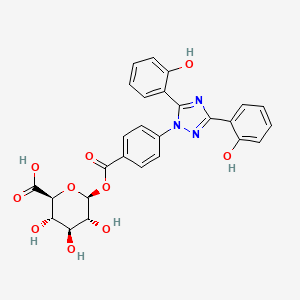
![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)